molecular formula C34H37N3O5S B12635213 C34H37N3O5S

C34H37N3O5S

Cat. No.: B12635213
M. Wt: 599.7 g/mol
InChI Key: YRULOOKMDOUXLB-PZYSGQLNSA-N
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Description

. This compound is a complex organic molecule that contains multiple functional groups, including an imidazole ring, a sulfonamide group, and various aromatic and aliphatic substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl- involves multiple steps, including the formation of the imidazole ring, sulfonamide group, and the attachment of various substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl-: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl- include other imidazole derivatives, sulfonamides, and compounds with similar functional groups .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H37N3O5S

Molecular Weight

599.7 g/mol

IUPAC Name

(2S)-N-[(Z)-(6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetamide

InChI

InChI=1S/C34H37N3O5S/c1-3-24-21-31(41-30-22-29-26(20-28(24)30)16-19-34(42-29)17-8-5-9-18-34)35-36-33(38)32(25-10-6-4-7-11-25)37-43(39,40)27-14-12-23(2)13-15-27/h4,6-7,10-15,20-22,32,37H,3,5,8-9,16-19H2,1-2H3,(H,36,38)/b35-31-/t32-/m0/s1

InChI Key

YRULOOKMDOUXLB-PZYSGQLNSA-N

Isomeric SMILES

CCC1=C/C(=N/NC(=O)[C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)/OC4=C1C=C5CCC6(CCCCC6)OC5=C4

Canonical SMILES

CCC1=CC(=NNC(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)OC4=C1C=C5CCC6(CCCCC6)OC5=C4

Origin of Product

United States

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